2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide
Overview
Description
Molecular Structure Analysis
Based on the name, this compound likely has a complex structure involving a phenyl ring and various functional groups. The exact structure would need to be confirmed with techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The presence of the acetamide group might make it susceptible to hydrolysis, and the phenyl ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as melting point, boiling point, solubility, and stability could be predicted based on its functional groups .Scientific Research Applications
Biological Screening and Fingerprint Applications : A series of derivatives of this compound showed significant antibacterial, antifungal, and anthelmintic activities. Additionally, one derivative was found to be effective for latent fingerprint analysis on various surfaces (Khan et al., 2019).
Synthesis and Improvement : Research on the synthesis of related compounds has been conducted, focusing on improving technical methods and increasing yield and purity, which is important for scale-up production (Gong Fenga, 2007).
Learning and Memory in Rats : Studies have shown that certain derivatives of this compound can improve learning and memory in rats, indicating potential cognitive-enhancing properties (Sakurai et al., 1989).
Sensitivity Improvement in Detection of Carbonyl Compounds : Derivatives of this compound have been used as molecular probes for trace measurement of carbonyl compounds in environmental water samples (Houdier et al., 2000).
Anticonvulsant Activity : Research has demonstrated the anticonvulsant activity of certain derivatives, with implications for the treatment of epilepsy and related disorders (Pękala et al., 2011).
Pharmacological Application (Lidocaine) : Lidocaine, a widely used painkiller, is a derivative of this compound. Its use in various medical branches and its structural properties have been extensively reviewed (Tsitsishvili & Amirkhanashvili, 2022).
Pharmacokinetic Studies in Humans : High-performance liquid chromatography has been used to determine concentrations of certain derivatives in human serum and urine, aiding in pharmacokinetic studies (Fujimaki et al., 1988).
Electronic and Docking Studies for Anaesthetic Compounds : Computational studies have been conducted on derivatives to understand their bioactivity, stability, and pharmacokinetic behavior (Anban et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-6-5-7-10(2)12(9)13-11(15)8-14(3)4/h5-7H,8H2,1-4H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEQFELYEXDQSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175479 | |
Record name | W 36017 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide | |
CAS RN |
21236-54-4 | |
Record name | 2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021236544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | W 36017 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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